molecular formula C2H5I B1610447 Iodoethane-1-13C CAS No. 75560-39-3

Iodoethane-1-13C

Cat. No.: B1610447
CAS No.: 75560-39-3
M. Wt: 156.958 g/mol
InChI Key: HVTICUPFWKNHNG-VQEHIDDOSA-N
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Mechanism of Action

Target of Action

Iodoethane-1-13C is a stable isotope-labeled compound It’s commonly used in proteomics research , suggesting that it may interact with various proteins or other biomolecules within the cell.

Mode of Action

As a stable isotope-labeled compound, it’s often used as a tracer in biochemical experiments . The presence of the 13C isotope allows researchers to track the compound’s interactions and transformations within biological systems.

Biochemical Pathways

Its use in proteomics research suggests that it may be involved in protein synthesis or modification processes

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. As a small, stable isotope-labeled molecule, it’s likely to have good bioavailability and can be tracked effectively in biological systems .

Result of Action

As a tracer, its primary function is to be tracked within biological systems, rather than to exert a specific cellular effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it’s recommended to be stored at 2-8°C . Light protection is also advised . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoethane-1-13C can be synthesized through the reaction of ethanol-1-13C with hydroiodic acid. The reaction typically occurs under reflux conditions, where ethanol-1-13C is heated with hydroiodic acid to produce this compound and water as a byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of ethanol-1-13C and hydroiodic acid in a controlled environment to ensure high yield and purity of the final product .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: It can also undergo elimination reactions to form ethene-1-13C when treated with strong bases like potassium hydroxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions typically occur in polar solvents like water or ethanol.

    Elimination: Strong bases such as potassium hydroxide or sodium ethoxide are used, often in alcoholic solvents.

Major Products:

    Substitution: Depending on the nucleophile, products can include ethanol-1-13C, ethyl cyanide-1-13C, or ethylamine-1-13C.

    Elimination: The major product is ethene-1-13C.

Scientific Research Applications

Iodoethane-1-13C is widely used in various fields of scientific research:

Comparison with Similar Compounds

    Iodoethane-2-13C: Another carbon-13 labeled derivative of iodoethane, but with the isotope at a different position.

    Iodomethane-13C: A carbon-13 labeled derivative of iodomethane, used for similar purposes in NMR spectroscopy.

    Iodomethane-12C: The non-labeled version of iodomethane, used as a methylating agent in organic synthesis.

Uniqueness: Iodoethane-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for studying reactions and processes involving the ethyl group. Its distinct NMR signal allows for precise tracking and analysis in various research applications .

Properties

IUPAC Name

iodo(113C)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480510
Record name Iodoethane-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.958 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75560-39-3
Record name Iodoethane-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75560-39-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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